Fmoc-alpha-methyl-7-octynoic acid properties
Fmoc-alpha-methyl-7-octynoic acid properties
Engineering Conformational Rigidity: A Technical Whitepaper on Fmoc- -Methyl-7-Octynoic Acid in Peptide Stapling
Executive Summary
The transition from linear peptides to structurally constrained macrocycles has revolutionized the development of therapeutics targeting intracellular protein-protein interactions (PPIs). At the core of this chemical evolution is Fmoc-
By strategically combining an
Physicochemical Properties & Quantitative Specifications
Fmoc-
| Property | Specification |
| Chemical Name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid |
| CAS Number (S-Isomer) | 1198791-68-2 |
| CAS Number (R-Isomer) | 1198791-69-3 |
| Molecular Formula | C₂₄H₂₅NO₄ |
| Molecular Weight | 391.46 g/mol |
| Appearance | White to off-white solid powder |
| Side-Chain Length | 6 carbons (from |
| Storage Conditions | 2-8°C, sealed in a dry, inert atmosphere |
| Primary Application | CuAAC "Click" Peptide Stapling (typically |
Data supported by commercial chemical specifications from1 [1] and 2 [2].
Mechanistic Rationale: The Causality of Structural Design
The design of Fmoc-
The Thorpe-Ingold Effect ( -Methylation)
Linear peptides suffer from high conformational flexibility. Forcing a linear peptide into a macrocycle incurs a massive entropic penalty. The incorporation of a quaternary
The 7-Octynyl Chain (CuAAC Handle)
The 6-carbon aliphatic spacer terminating in an alkyne provides the exact geometric tolerance required to bridge one or two turns of an
Structural logic of Fmoc-α-methyl-7-octynoic acid driving helical stability.
Experimental Methodologies: A Self-Validating System
Working with
Protocol 1: SPPS Incorporation of Fmoc- -Methyl-7-Octynoic Acid
Objective: Achieve >99% coupling efficiency despite severe steric hindrance.
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Activation: Dissolve 4.0 equivalents (0.4 mmol) of Fmoc-
-methyl-7-octynoic acid and 4.0 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA. Causality: HATU is required over HBTU to form the highly reactive 7-aza-OBt ester, overcoming the steric bulk of the -methyl group. -
Coupling: Add the activated mixture to the resin. React at 75°C for 45 minutes using microwave assistance, or 3 hours at room temperature.
-
Validation Checkpoint (Self-Validation): Perform a Kaiser Test. If the beads are blue (incomplete coupling), perform a second coupling using DIC/OxymaPure to avoid guanidinium capping of the unreacted amines.
-
Deprotection: Treat with 20% piperidine in DMF containing 0.1 M Oxyma for 2 × 10 minutes. Causality: Oxyma acts as a mild acid to suppress base-catalyzed aspartimide formation in adjacent susceptible residues.
Protocol 2: On-Resin CuAAC Macrocyclization
Objective: Cyclize the linear peptide via the alkyne of the 7-octynoic acid and an incorporated azide residue.
-
Preparation: Wash the resin thoroughly with DMF, followed by DCM, and finally degassed DMF/NMP.
-
Catalyst Complex: In a separate vial, dissolve 1.5 eq CuI, 2.0 eq Ascorbic Acid (to maintain the active Cu(I) oxidation state), and 10 eq DIPEA in degassed DMF.
-
Cyclization: Add the catalyst mixture to the resin. Agitate under an inert Argon atmosphere for 12–16 hours at room temperature.
-
Resin Cleanup: Wash the resin with a 0.5% sodium diethyldithiocarbamate solution in DMF to chelate and remove residual copper trapped in the peptide matrix.
Step-by-step workflow for synthesizing triazole-stapled peptides.
Quality Control: Validating the Macrocycle
A critical challenge in CuAAC stapling is that the reaction is an isomerization/addition. The mass of the linear precursor and the cyclized product are identical. Therefore, standard mass spectrometry alone cannot validate the protocol.
The Self-Validating Analytical Protocol
-
Micro-Cleavage: Cleave a 2 mg aliquot of resin using 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.
-
Reverse-Phase HPLC Analysis: Inject the crude cleavage product alongside a retained sample of the uncyclized linear precursor.
-
Causality of the Result: A successful macrocyclization is validated by a shift to an earlier retention time on the HPLC chromatogram. The stapled peptide possesses a constrained, compact
-helical structure with a smaller hydrodynamic radius compared to the flexible linear precursor, altering its interaction with the C18 stationary phase. -
Circular Dichroism (CD) Spectroscopy: To confirm the biological utility of the staple, analyze the purified peptide in 10 mM phosphate buffer via CD. A successful
-helix induction will display characteristic double minima at 208 nm ( transition) and 222 nm ( transition). A ratio of approaching 1.0 confirms extreme helical rigidity.
References
- ChemScene.(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid Specifications.
- ChemScene.(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid Specifications.
- Aileron Therapeutics, Inc.Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles (US20130210745A1). Google Patents.
